3-(Chlorosulfonyl)-4-nitrobenzoic acid
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Overview
Description
3-(Chlorosulfonyl)-4-nitrobenzoic acid is an organic compound with the molecular formula C7H4ClNO6S. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorosulfonyl group at the third position and a nitro group at the fourth position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
It’s known that sulfonyl halides, such as 3-(chlorosulfonyl)-4-nitrobenzoic acid, are often used in organic synthesis due to their reactivity . They can react with a variety of nucleophiles, making them useful for creating a wide range of compounds .
Mode of Action
The mode of action of this compound involves its reactivity as a sulfonyl halide. In the presence of a nucleophile, the sulfur-chlorine bond can be broken, leading to the substitution of the chlorine atom . This allows the compound to participate in various chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
It’s known that sulfonyl halides can participate in various chemical reactions, potentially affecting a wide range of biochemical pathways depending on the specific context .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific reactions it undergoes. As a sulfonyl halide, it can react with a variety of nucleophiles, leading to the formation of new compounds . The specific effects would therefore depend on the nature of these compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nucleophiles can trigger reactions, while factors such as pH and temperature can affect the rate of these reactions . Additionally, the compound’s reactivity suggests that it may be sensitive to moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-4-nitrobenzoic acid typically involves the chlorosulfonation of 4-nitrobenzoic acid. The process can be summarized as follows:
Chlorosulfonation: 4-nitrobenzoic acid is treated with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out at a temperature range of 0-5°C to prevent decomposition and ensure high yield.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as methanol or ethanol, to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Chlorosulfonation: Using industrial reactors, 4-nitrobenzoic acid is chlorosulfonated with chlorosulfonic acid.
Continuous Purification: The product is continuously purified using industrial crystallizers and filtration systems to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Chlorosulfonyl)-4-nitrobenzoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) in acidic conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of 4-nitrobenzoic acid and sulfur dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used under mild to moderate conditions.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) is a typical reducing agent.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or water can be used for hydrolysis.
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.
Amino Derivatives: Formed from the reduction of the nitro group.
4-Nitrobenzoic Acid: Formed from hydrolysis.
Scientific Research Applications
3-(Chlorosulfonyl)-4-nitrobenzoic acid has several applications in scientific research:
Chemical Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the preparation of sulfonamide derivatives, which have potential biological activities such as antibacterial and antifungal properties.
Material Science: It is used in the modification of polymers and other materials to introduce sulfonyl and nitro functionalities, enhancing their properties.
Comparison with Similar Compounds
Similar Compounds
4-(Chlorosulfonyl)benzoic acid: Similar structure but lacks the nitro group.
3-(Chlorosulfonyl)benzoic acid: Similar structure but lacks the nitro group.
4-Nitrobenzoic acid: Lacks the chlorosulfonyl group.
Uniqueness
3-(Chlorosulfonyl)-4-nitrobenzoic acid is unique due to the presence of both chlorosulfonyl and nitro groups on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-chlorosulfonyl-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO6S/c8-16(14,15)6-3-4(7(10)11)1-2-5(6)9(12)13/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBCHHVCBIGZJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871243-31-1 |
Source
|
Record name | 3-(chlorosulfonyl)-4-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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